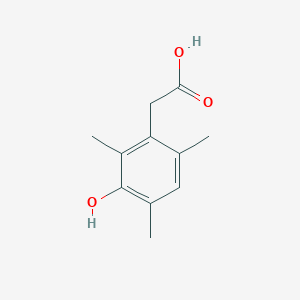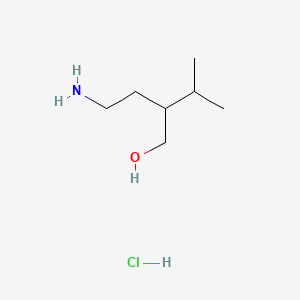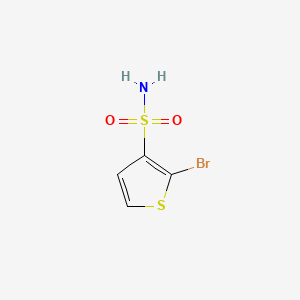
2-Bromothiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromothiophene-3-sulfonamide is an organosulfur compound that features a bromine atom at the second position and a sulfonamide group at the third position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and sulfonamide formation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromothiophene-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfoxides may be produced.
Reduction Products: Thiophene derivatives with reduced sulfur functionalities are common.
Aplicaciones Científicas De Investigación
2-Bromothiophene-3-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromothiophene-3-sulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein functions. The bromine atom can also participate in halogen bonding, further enhancing its binding affinity to molecular targets .
Comparación Con Compuestos Similares
2-Bromothiophene: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Bromothiophene-2-sulfonamide: An isomer with different substitution patterns, leading to variations in reactivity and applications.
Thiophene-2-sulfonamide:
Uniqueness: 2-Bromothiophene-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications, from synthetic chemistry to medicinal research.
Propiedades
Fórmula molecular |
C4H4BrNO2S2 |
|---|---|
Peso molecular |
242.1 g/mol |
Nombre IUPAC |
2-bromothiophene-3-sulfonamide |
InChI |
InChI=1S/C4H4BrNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
Clave InChI |
NYRKGPYNBVXNAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1S(=O)(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


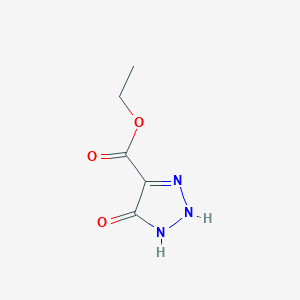
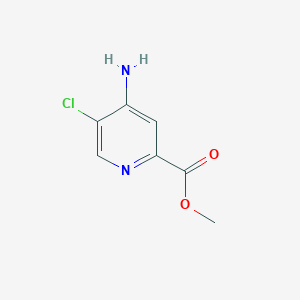
![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
![{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13460520.png)
![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)

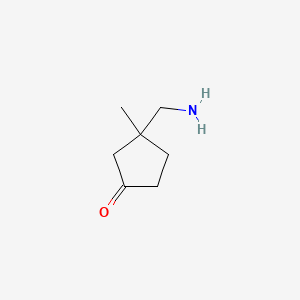
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
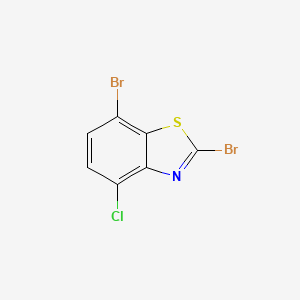
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
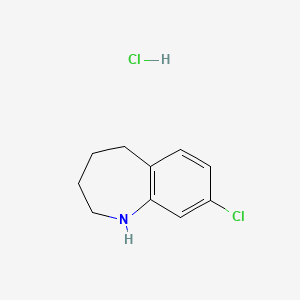
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
